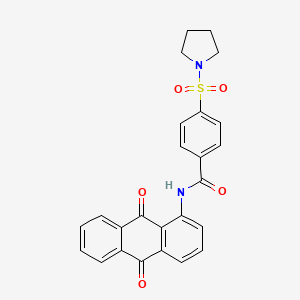

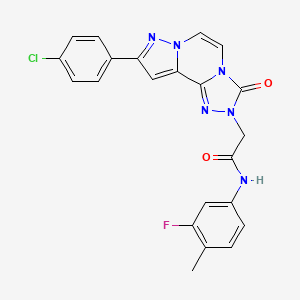

![molecular formula C20H18F3N3OS B2858172 N-苄基-2-{[3-氰基-4-(三氟甲基)-5,6,7,8-四氢喹啉-2-基]硫代}乙酰胺 CAS No. 905773-33-3](/img/structure/B2858172.png)

N-苄基-2-{[3-氰基-4-(三氟甲基)-5,6,7,8-四氢喹啉-2-基]硫代}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyanoacetamides, a class of compounds to which the given compound belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学研究应用

环化和合成路线

- 硝基乙酰胺衍生物的环化:一项研究展示了硝基乙酰胺衍生物的分子内环化以得到苯并稠合内酰胺,为这些化合物的合成提供了一条新途径。这个过程暗示了相关乙酰胺化合物在合成复杂化学结构方面的多功能性 (Fante et al., 2014)。

- 普默勒型环化:另一项研究重点是通过普默勒型环化合成四氢异喹啉,突显了一种与目标化合物相关的结构的创建方法 (Toda et al., 2000)。

结构和性质研究

- 酰胺衍生物的结构方面:对含有酰胺的异喹啉衍生物的盐和包合物结构方面和性质的研究,提供了对类似乙酰胺化合物的化学行为和潜在应用的见解 (Karmakar et al., 2007)。

抗癌和抗菌活性

- 新型磺酰胺衍生物:一项对新型磺酰胺衍生物(包括乙酰胺部分)的研究显示出对癌细胞系具有显着的细胞毒活性,表明该化合物在癌症研究中具有潜力 (Ghorab et al., 2015)。

衍生物和类似物的合成

- 多氢喹啉衍生物的合成:一项研究介绍了一种用于在无溶剂条件下通过 Hantzsch 缩合合成多氢喹啉衍生物的新型催化剂,表明了合成相关乙酰胺衍生物的潜在途径 (Goli-Jolodar et al., 2016)。

分子对接和生物筛选

- 抗癌剂的设计和合成:一项关于新型亲脂性乙酰胺衍生物的设计、合成和分子对接的研究展示了潜在的抗癌和抗菌剂,暗示了类似化合物的治疗应用 (Ahmed et al., 2018)。

未来方向

The high binding energy for related compounds suggests further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates potential future directions in the research and development of “N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide” and similar compounds.

作用机制

Target of Action

The primary target of this compound is the enzyme 5-lipoxygenase (5-LOX) . 5-LOX plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses.

Mode of Action

The compound binds to 5-LOX with high binding energy , suggesting a strong interaction between the compound and its target. This interaction likely inhibits the activity of 5-LOX, preventing it from catalyzing the conversion of arachidonic acid to leukotrienes.

Biochemical Pathways

By inhibiting 5-LOX, the compound disrupts the leukotriene biosynthesis pathway . This results in a decrease in the production of leukotrienes, which can reduce inflammation and allergic reactions.

Result of Action

The inhibition of 5-LOX and the subsequent reduction in leukotriene production can lead to a decrease in inflammation and allergic responses . This suggests that the compound could potentially be used as an anti-inflammatory or anti-allergic agent.

属性

IUPAC Name |

N-benzyl-2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3OS/c21-20(22,23)18-14-8-4-5-9-16(14)26-19(15(18)10-24)28-12-17(27)25-11-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-9,11-12H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBABBTMQPVNYOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NCC3=CC=CC=C3)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

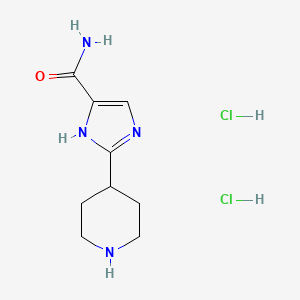

![N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2858089.png)

![3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B2858097.png)

![2-(2-furyl)-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2858100.png)

![6-Benzyl-2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2858104.png)

![3-chloro-4-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2858105.png)

![N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)

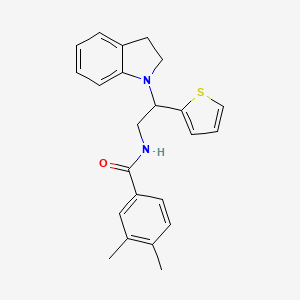

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2858109.png)

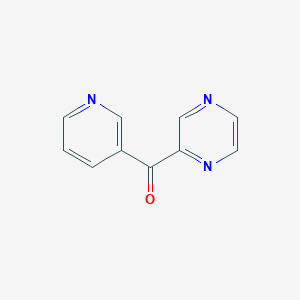

![6-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]nicotinamide](/img/structure/B2858111.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2858112.png)